1-[(2S,5S)-5-methyloxolan-2-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2S,5S)-5-methyloxolan-2-yl]ethanone is a chemical compound with a unique structure that includes a five-membered oxolane ring
Vorbereitungsmethoden
The synthesis of 1-[(2S,5S)-5-methyloxolan-2-yl]ethanone can be achieved through several synthetic routes. One common method involves the condensation of ethyl pyruvate and lactic acid under acidic conditions. This reaction typically requires azeotropic water removal to drive the reaction to completion . Industrial production methods may involve similar condensation reactions, optimized for large-scale production.
Analyse Chemischer Reaktionen
1-[(2S,5S)-5-methyloxolan-2-yl]ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of more complex molecules. In biology, it may be studied for its potential effects on cellular processes. In medicine, it could be investigated for its therapeutic potential, while in industry, it might be used in the production of various materials .
Wirkmechanismus
The mechanism of action of 1-[(2S,5S)-5-methyloxolan-2-yl]ethanone involves its interaction with specific molecular targets and pathways. The exact targets and pathways can vary depending on the context of its use. For example, in a biological setting, it might interact with enzymes or receptors to exert its effects .
Vergleich Mit ähnlichen Verbindungen
1-[(2S,5S)-5-methyloxolan-2-yl]ethanone can be compared to similar compounds such as 1-[(2S,5S)-5-ethenyl-5-methyloxolan-2-yl]ethanone. These compounds share structural similarities but may differ in their reactivity and applications.
Eigenschaften
Molekularformel |
C7H12O2 |
---|---|
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
1-[(2S,5S)-5-methyloxolan-2-yl]ethanone |
InChI |
InChI=1S/C7H12O2/c1-5-3-4-7(9-5)6(2)8/h5,7H,3-4H2,1-2H3/t5-,7-/m0/s1 |
InChI-Schlüssel |
LFPDZOOVHJRODT-FSPLSTOPSA-N |
Isomerische SMILES |
C[C@H]1CC[C@H](O1)C(=O)C |
Kanonische SMILES |
CC1CCC(O1)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.